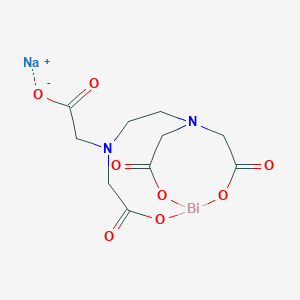
Bismuthsodiumethylenediaminetetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bismuthsodiumethylenediaminetetraacetate is a coordination compound that combines bismuth, sodium, and ethylenediaminetetraacetic acid (EDTA). This compound is known for its ability to form stable complexes with metal ions, making it useful in various applications, particularly in the fields of chemistry and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bismuthsodiumethylenediaminetetraacetate can be synthesized through a reaction involving bismuth nitrate, sodium hydroxide, and ethylenediaminetetraacetic acid. The reaction typically occurs in an aqueous medium, where bismuth nitrate is dissolved in water, followed by the addition of sodium hydroxide to form bismuth hydroxide. Ethylenediaminetetraacetic acid is then added to the mixture, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Bismuthsodiumethylenediaminetetraacetate undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where it is reduced by other reducing agents.
Substitution: The compound can participate in substitution reactions, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve aqueous solutions and controlled temperatures to ensure optimal reaction rates and yields .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may produce bismuth oxides, while reduction reactions may yield bismuth metal or lower oxidation state bismuth compounds .
Wissenschaftliche Forschungsanwendungen
Bismuthsodiumethylenediaminetetraacetate has a wide range of scientific research applications, including:
Chemistry: It is used as a chelating agent to bind metal ions in various chemical processes.
Biology: The compound is employed in biological studies to investigate metal ion interactions with biomolecules.
Wirkmechanismus
The mechanism of action of bismuthsodiumethylenediaminetetraacetate involves its ability to chelate metal ions, forming stable complexes. This chelation process disrupts metal ion-dependent biological processes, leading to various effects such as enzyme inhibition, disruption of intracellular iron metabolism, and attenuation of reactive oxygen species (ROS) defense . These actions contribute to its therapeutic properties, particularly in treating bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Bismuthsodiumethylenediaminetetraacetate is unique compared to other similar compounds due to its specific combination of bismuth, sodium, and ethylenediaminetetraacetic acid. Similar compounds include:
Ethylenediaminetetraacetic acid (EDTA): A widely used chelating agent that binds metal ions but lacks the specific properties imparted by bismuth.
Bismuth subsalicylate: Known for its use in gastrointestinal treatments, this compound also has antimicrobial properties but differs in its chemical structure and specific applications.
Bismuth nitrate: Used in various chemical reactions and industrial processes, it does not possess the chelating properties of this compound.
Eigenschaften
Molekularformel |
C10H12BiN2NaO8 |
|---|---|
Molekulargewicht |
520.18 g/mol |
IUPAC-Name |
sodium;2-(3,10,13-trioxo-2,11,12-trioxa-5,8-diaza-1-bismabicyclo[6.3.3]tetradecan-5-yl)acetate |
InChI |
InChI=1S/C10H16N2O8.Bi.Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;/q;+3;+1/p-4 |
InChI-Schlüssel |
WORMMZRMMHDSSL-UHFFFAOYSA-J |
Kanonische SMILES |
C1CN(CC(=O)O[Bi]2OC(=O)CN1CC(=O)O2)CC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


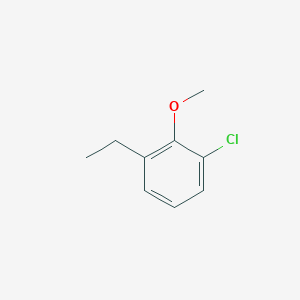
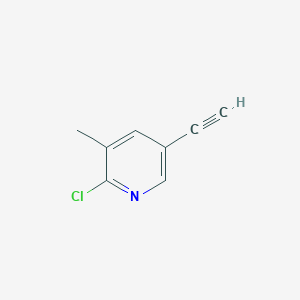
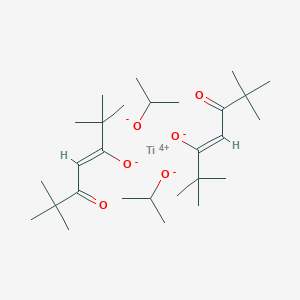

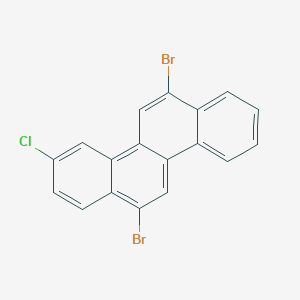
![3,6,7-Trimethylpyrrolo[1,2-a]pyrazine](/img/structure/B13123689.png)

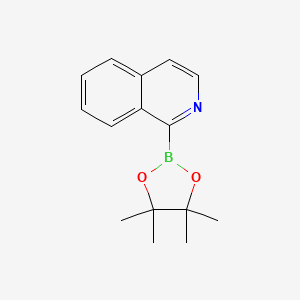


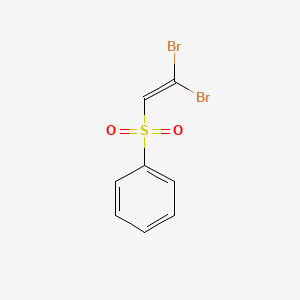
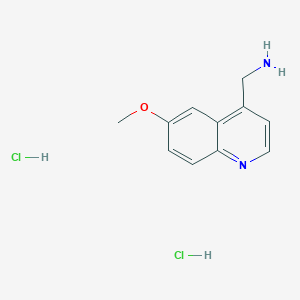
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-c]pyridine hydrochloride](/img/structure/B13123739.png)

